

An In-depth Technical Guide to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one

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Compound of Interest

Compound Name:	2'-Hydroxy-3-phenylpropiophenone
Cat. No.:	B021841

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This technical guide provides a comprehensive overview of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, a significant chemical intermediate in the synthesis of pharmaceuticals. The document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and its primary application as a precursor to the antiarrhythmic drug, propafenone.

Chemical Identity and Properties

1-(2-hydroxyphenyl)-3-phenylpropan-1-one, also known as **2'-Hydroxy-3-phenylpropiophenone**, is an aromatic ketone that plays a crucial role as a building block in organic synthesis.^[1] Its chemical structure consists of a phenyl group attached to a propiophenone core, with a hydroxyl group at the 2' position.^[1]

Table 1: Chemical Identifiers and Physical Properties

Identifier	Value
IUPAC Name	1-(2-hydroxyphenyl)-3-phenylpropan-1-one[2][3]
Synonyms	2'-Hydroxy-3-phenylpropiophenone, o-Hydroxy-beta-phenyl propiophenone[2][3]
CAS Number	3516-95-8[2]
Molecular Formula	C ₁₅ H ₁₄ O ₂ [2]
Molecular Weight	226.27 g/mol [2]
Appearance	Slightly yellow crystalline solid[4]
Melting Point	36-37 °C[4]
Boiling Point	158 °C at 2 mmHg[4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]

Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one

The synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one can be achieved through a two-step process starting from o-hydroxyacetophenone and benzaldehyde. The initial Claisen-Schmidt condensation reaction forms 2'-hydroxychalcone, which is subsequently hydrogenated to yield the target compound.

Experimental Protocol: Synthesis via 2'-Hydroxychalcone

Step 1: Synthesis of 2'-Hydroxychalcone

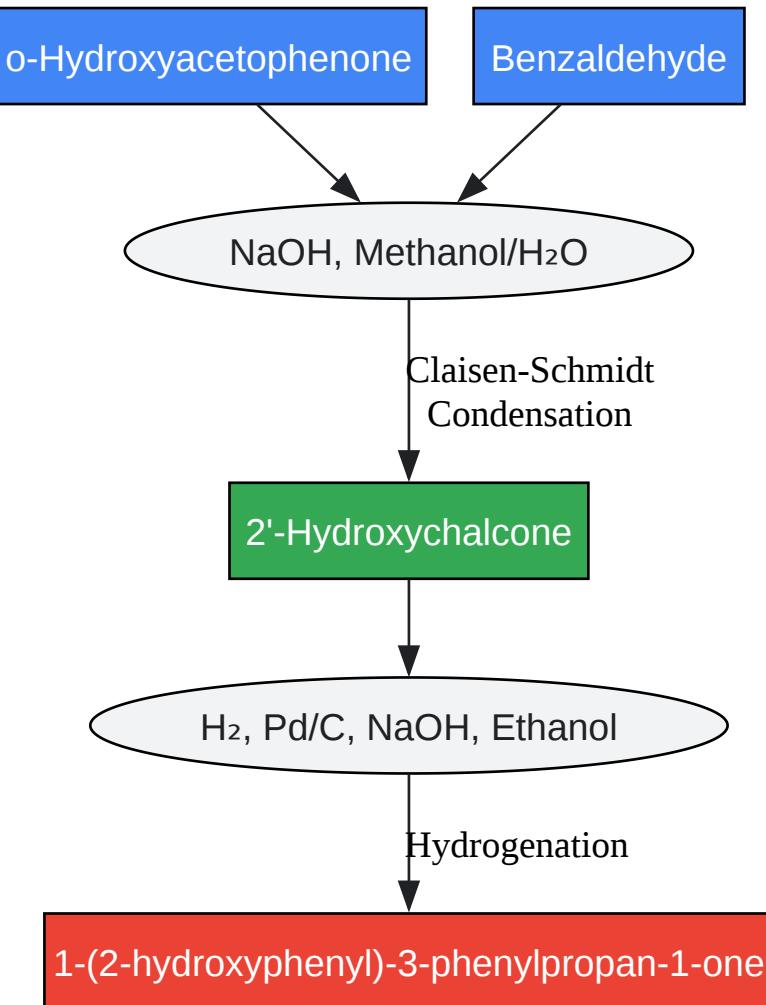
- To a solution of o-hydroxyacetophenone and benzaldehyde in aqueous methanol, add sodium hydroxide.
- Stir the reaction mixture vigorously for thirty minutes to obtain an orange-red solution.

- Continue stirring for an additional four hours to ensure the completion of the reaction.
- Acidify the mixture with hydrochloric acid to precipitate 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (2'-hydroxychalcone).
- Wash the precipitate with water, dry it, and recrystallize from ethanol.[\[5\]](#)

Step 2: Hydrogenation to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one

- Dissolve the 2'-hydroxychalcone obtained in the previous step in ethanol.
- Carry out hydrogenation at 1 atmosphere of H₂ pressure at 55°C in the presence of a Palladium on carbon (Pd/C) catalyst and sodium hydroxide.
- After 48 hours, filter the solution to remove the catalyst.
- Neutralize the filtrate with aqueous hydrochloric acid and concentrate it under vacuum.
- Induce crystallization by adding water and cooling in an ice bath to obtain crystals of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one.[\[5\]](#)

Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one



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Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one.

Spectroscopic Data

The structural characterization of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique	Data
Mass Spectrometry (EI)	m/z: 226 (M+), 121, 105, 91, 77, 65, 51[6]
Infrared (IR) Spectroscopy (KBr, cm^{-1})	3396 (O-H, phenolic), 3028, 2926 (C-H), 1639 (C=O)[5]
^1H NMR (CDCl_3 , 60 MHz, δ)	7.0-7.5 (m, 9H, aromatic H), 3.0-3.4 (m, 4H, -CH ₂ -CH ₂ -)[5]

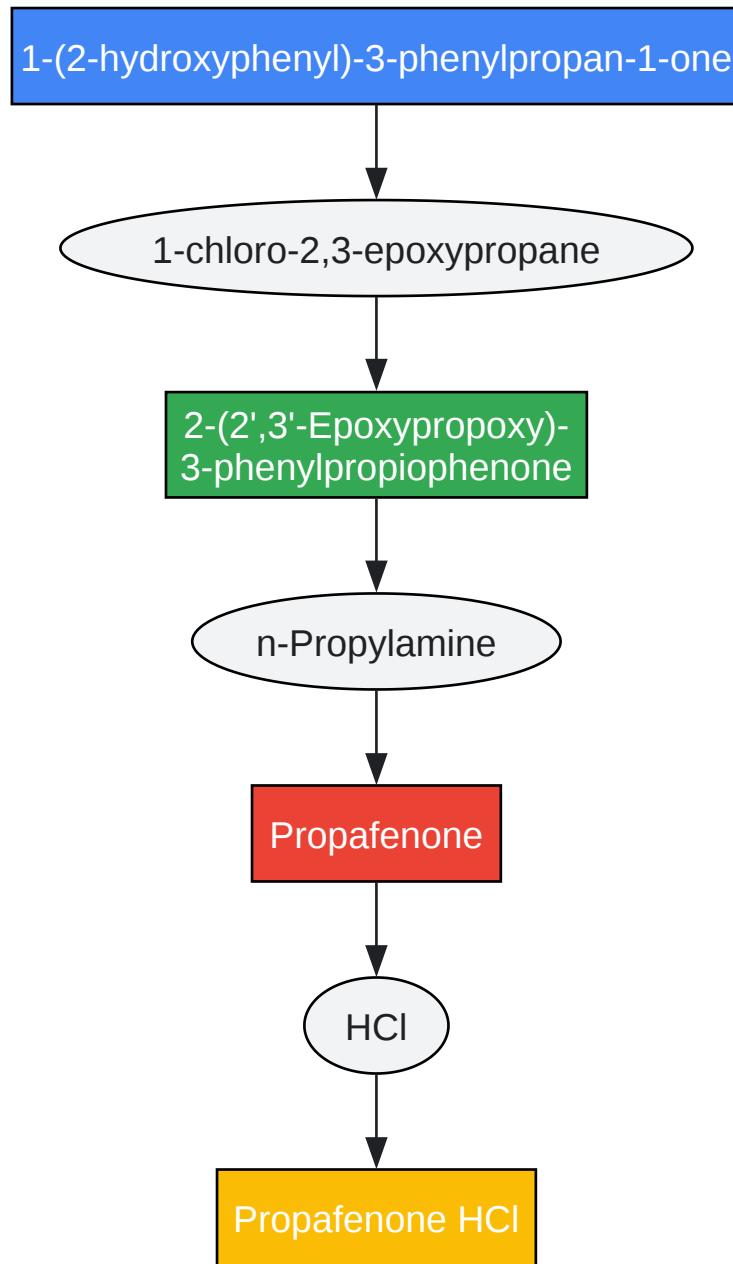
Application in the Synthesis of Propafenone

A primary application of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one is its role as a key intermediate in the synthesis of Propafenone, a class 1C antiarrhythmic drug used to treat conditions associated with rapid heartbeats.[7][8]

Experimental Protocol: Synthesis of Propafenone

- React the sodium salt of **2'-hydroxy-3-phenylpropiophenone** with 1-chloro-2,3-epoxypropane.
- The resulting epoxide intermediate, 2-(2',3'-epoxypropoxy)-3-phenylpropiophenone, is then reacted with n-propylamine.
- The final product, Propafenone, is converted to its hydrochloride salt for pharmaceutical use. [4][9]

Synthesis of Propafenone



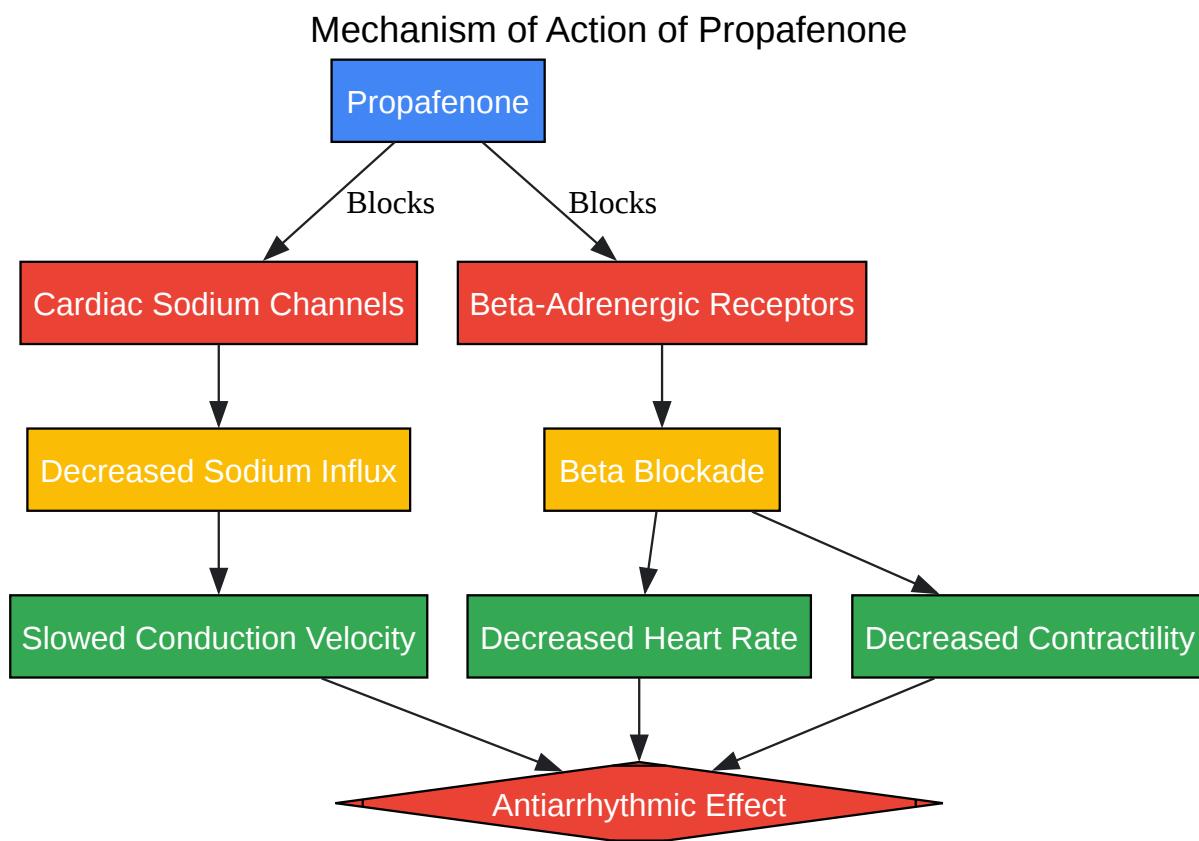
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Synthesis of Propafenone from its precursor.

Mechanism of Action of Propafenone

Propafenone primarily functions by blocking the fast inward sodium channels in the cardiac muscle cells.^[2] This action decreases the rate of rise of the action potential (Phase 0), thereby slowing down the conduction of electrical impulses in the heart.^{[8][10]} This helps to restore a

normal heart rhythm. Additionally, propafenone exhibits beta-adrenergic blocking activity, which can contribute to its antiarrhythmic effects by reducing heart rate and myocardial contractility.[2]



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Signaling pathway for Propafenone's mechanism of action.

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